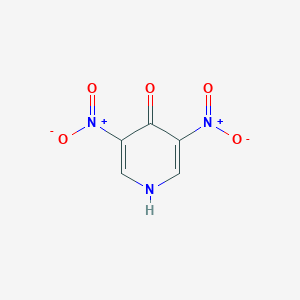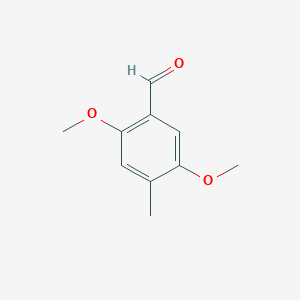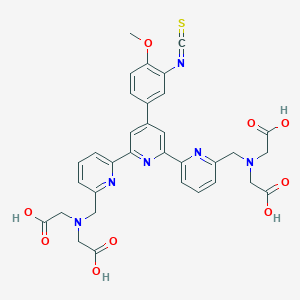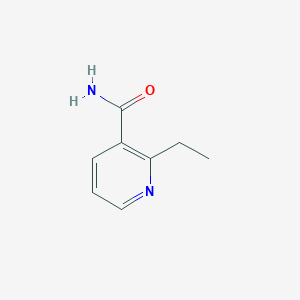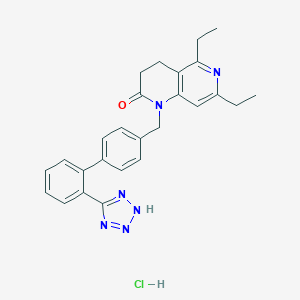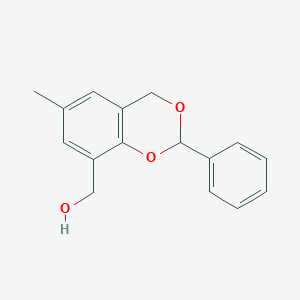
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol, also known as MDBM, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. MDBM is a member of the benzodioxin family, which is known for its diverse biological activities. In
Aplicaciones Científicas De Investigación
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have a variety of potential scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
The exact mechanism of action of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol is not yet fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell signaling pathways. This, in turn, can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have antioxidant activity, which could make it useful in the prevention of oxidative stress-related diseases. Additionally, studies have suggested that (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to be relatively stable and non-toxic, which makes it a safe compound to work with in the lab. However, one limitation of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to test its efficacy in specific applications.
Direcciones Futuras
There are many potential future directions for research on (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol. One area of interest is in the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, research could be focused on understanding the exact mechanism of action of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol, which could lead to the development of more targeted therapies for a variety of diseases. Finally, research could be focused on exploring the potential neuroprotective properties of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol, which could have significant implications for the treatment of neurodegenerative diseases.
Métodos De Síntesis
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylacetone with methylmagnesium bromide, followed by reduction with sodium borohydride. The resulting product is then treated with paraformaldehyde and hydrochloric acid to yield (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol.
Propiedades
Número CAS |
159150-87-5 |
|---|---|
Nombre del producto |
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol |
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol |
InChI |
InChI=1S/C16H16O3/c1-11-7-13(9-17)15-14(8-11)10-18-16(19-15)12-5-3-2-4-6-12/h2-8,16-17H,9-10H2,1H3 |
Clave InChI |
XEBXYCIUFJFKOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)CO)OC(OC2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC2=C(C(=C1)CO)OC(OC2)C3=CC=CC=C3 |
Sinónimos |
4H-1,3-Benzodioxin-8-methanol,6-methyl-2-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



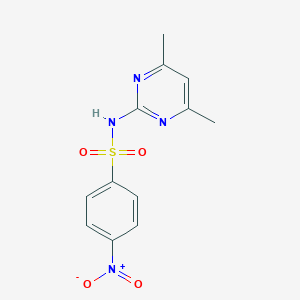
![[(3E,9E)-16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B127946.png)
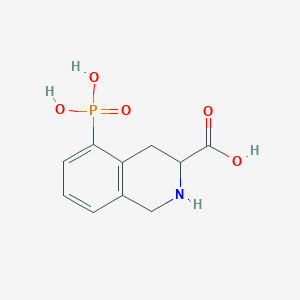

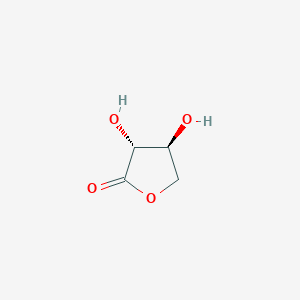
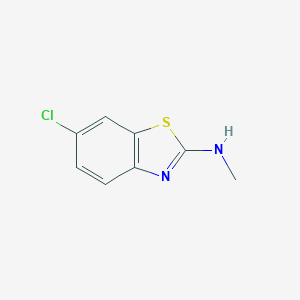
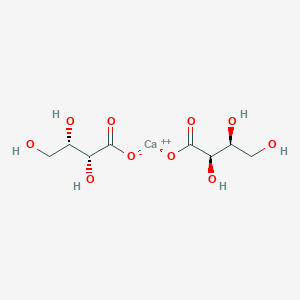
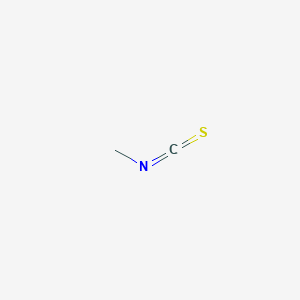
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B127963.png)
